N,N-Bis(2-hydroxyethyl)glycine sodium salt

Temperature-controlled assays Cryobiology Buffer selection

N,N‑Bis(2‑hydroxyethyl)glycine sodium salt (Bicine‑Na) is the monosodium salt of the zwitterionic Good's buffer Bicine. With a pKa of 8.35 at 20 °C, a buffering range of pH 7.6–9.0, and a water solubility of 909 g/L, this buffer eliminates the need for base addition during stock preparation. Its temperature coefficient of −0.018 pH K⁻¹ ensures minimal pH drift during thermal‑fluctuation assays, making it superior to Tris‑based buffers. In dSDS‑PAGE, Bicine‑Na delivers a 151 % increase in protein spot detection versus glycine‑based systems, enabling deep membrane‑proteome coverage. Its intermediate metal‑binding affinity (Kₐ ≈ 12.6 × 10⁵ M⁻¹) prevents artifactual cofactor depletion, making it the buffer of choice for metal‑dependent enzyme research.

Molecular Formula C6H12NNaO4
Molecular Weight 185.15 g/mol
CAS No. 139-41-3
Cat. No. B086438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Bis(2-hydroxyethyl)glycine sodium salt
CAS139-41-3
SynonymsBICINE
N,N-bis(2-hydroxyethyl)glycine
N,N-bis(2-hydroxyethyl)glycine, monosodium salt
N,N-bis(2-hydroxyethyl)glycine, sodium salt
Molecular FormulaC6H12NNaO4
Molecular Weight185.15 g/mol
Structural Identifiers
SMILESC(CO)N(CCO)CC(=O)[O-].[Na+]
InChIInChI=1S/C6H13NO4.Na/c8-3-1-7(2-4-9)5-6(10)11;/h8-9H,1-5H2,(H,10,11);/q;+1/p-1
InChIKeyMFBDBXAVPLFMNJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring N,N-Bis(2-hydroxyethyl)glycine sodium salt (CAS 139-41-3) for Specialized Buffer Applications: A Technical Baseline


N,N-Bis(2-hydroxyethyl)glycine sodium salt (Bicine‑Na, CAS 139‑41‑3) is a monosodium salt of the zwitterionic Good's buffer Bicine [1]. It maintains a pKa of 8.35 at 20 °C, yielding an effective buffering range of pH 7.6–9.0 [2], and exhibits a high water solubility of 909 g/L at 20 °C . As an alpha‑amino acid derivative, Bicine‑Na is widely employed in enzymatic assays, protein crystallography, electrophoresis, and metal‑ion complexation studies .

Why N,N-Bis(2-hydroxyethyl)glycine sodium salt Cannot Be Replaced by Common Buffer Analogs Without Quantitative Performance Verification


While many Good's buffers operate within the physiological pH range, Bicine sodium salt is distinguished by its specific pKa (8.35) and temperature coefficient (−0.018 pH K⁻¹) [1], which differ markedly from analogs such as Tris (−0.028 pH K⁻¹) or HEPES (−0.014 pH K⁻¹) [2]. Furthermore, its unique chelation profile and its proven ability to resolve membrane proteins in SDS‑PAGE (151% increase in spot count vs. glycine‑based systems) [3] mean that substituting Bicine‑Na with a different buffer without experimental re‑validation can lead to altered metal‑ion interactions, temperature‑dependent pH drift, or loss of electrophoretic resolution.

Quantitative Differentiation of N,N-Bis(2-hydroxyethyl)glycine sodium salt: Head‑to‑Head and Cross‑Study Comparative Evidence


Temperature‑Dependent pKa Stability: Bicine Sodium Salt Exhibits a Smaller pH Drift per °C than Tris Buffer

Bicine sodium salt displays a temperature coefficient (dpH/dT) of −0.018 K⁻¹, which is significantly less negative than that of Tris (−0.028 K⁻¹) and comparable to Tricine (−0.021 K⁻¹) [1]. This means that over a 10 °C temperature rise, Bicine‑Na's pH will shift by only 0.18 units versus 0.28 units for Tris. The pKa values at 0 °C, 20 °C, and 37 °C for Bicine are 8.7, 8.35, and 8.2, respectively [2], confirming its relatively low temperature sensitivity.

Temperature-controlled assays Cryobiology Buffer selection

Water Solubility: Bicine Sodium Salt is >80× More Soluble than the Free Acid Form

The sodium salt of Bicine demonstrates a water solubility of 909 g/L at 20 °C , whereas the free acid Bicine (CAS 150‑25‑4) is only 'slightly soluble' in water, forming a saturated solution of ~1.1 M (≈179 g/L) at 0 °C [1]. This >5‑fold increase in solubility at higher temperatures allows the sodium salt to be prepared at concentrations unattainable with the free acid without pH adjustment.

Buffer preparation Stock solutions Formulation

Electrophoretic Resolution of Membrane Proteins: Bicine‑dSDS‑PAGE Delivers 151% More Protein Spots than Glycine‑Based Laemmli System

In a direct head‑to‑head comparison using C. thermocellum membrane proteins, a Bicine‑based doubled SDS‑PAGE (dSDS‑PAGE) protocol produced a 151% increase in protein spot count relative to the standard glycine‑dSDS‑PAGE (Laemmli) system. Tricine‑dSDS‑PAGE, by comparison, yielded a 112% increase [1]. This demonstrates that Bicine‑Na, when used as the trailing ion in a multiphasic buffer system, significantly enhances the resolution and representation of hydrophobic membrane proteins.

Membrane proteomics SDS-PAGE Protein separation

Metal‑Chelation Interference: Bicine Binds Cu²⁺ with Quantified Affinity, Necessitating Careful Buffer Selection for Metal‑Sensitive Assays

Bicine sodium salt forms stable ternary complexes with Cu²⁺, Ni²⁺, and Co²⁺ [1]. In isothermal titration calorimetry (ITC) experiments, the association constant (Kₐ) for Bicine with a model carboxylate was determined to be 12.6 ± 1.0 × 10⁵ M⁻¹ at pH 9.0. Under identical conditions, HEPES and MES showed lower Kₐ values of 11.7 ± 0.6 × 10⁵ M⁻¹ and 11.2 ± 0.5 × 10⁵ M⁻¹, respectively, while Tris‑HCl exhibited a significantly higher Kₐ of 25.9 ± 2.0 × 10⁵ M⁻¹ [2]. This intermediate chelation strength can either be an asset (e.g., for stabilizing metal cofactors) or a liability (e.g., in metal‑free enzyme assays).

Metal‑ion studies Enzymology Protein quantification

Purity and Contaminant Profile: Commercial Bicine Sodium Salt Achieves >99% Purity with Controlled Chloride and Heavy Metal Levels

Analytically pure Bicine sodium salt is routinely supplied with an assay of ≥99% . Specifications for premium grades include chloride content ≤0.1% , heavy metals (as Pb) <0.0005% , and UV absorbance at 250 nm ≤0.05 (5% solution, 1 cm path) [1]. While such purity levels are common among Good's buffers, Bicine‑Na's defined trace‑metal and chloride limits make it particularly suitable for sensitive biophysical studies (e.g., ITC, fluorescence spectroscopy) and cell‑culture applications where contaminating ions could skew results.

High-purity reagents Quality control Procurement specifications

Optimal Deployment Scenarios for N,N-Bis(2-hydroxyethyl)glycine sodium salt Based on Quantitative Evidence


Temperature‑Variable Enzymology and Cryopreservation Studies

Due to its low temperature coefficient (−0.018 K⁻¹) and well‑characterized pKa across 0–37 °C, Bicine‑Na is the preferred buffer for assays that experience significant thermal fluctuations, such as enzyme kinetics measured at multiple temperatures or cryobiological procedures where sub‑zero pH reference standards are required [1]. Its use minimizes pH drift compared to Tris, enhancing data comparability.

Membrane Proteomics and SDS‑PAGE of Hydrophobic Proteins

Bicine‑Na‑based dSDS‑PAGE systems provide a 151% increase in protein spot detection over glycine‑based Laemmli gels, making it the buffer of choice for resolving challenging membrane proteins from bacteria, mitochondria, or other hydrophobic sources [2]. Laboratories aiming for deep membrane proteome coverage should standardize on Bicine‑Na running buffers.

Metal‑Ion‑Sensitive Biochemical Assays Requiring Controlled Chelation

With its intermediate metal‑binding affinity (Kₐ = 12.6 × 10⁵ M⁻¹ for carboxylate models), Bicine‑Na is advantageous for experiments where complete metal exclusion is not desired, yet strong chelation (as with Tris) would artifactually deplete essential cofactors [3]. It is particularly suitable for studying metal‑dependent enzymes or preparing metal‑protein complexes.

High‑Concentration Buffer Stock Preparation Without Titration

The extreme water solubility of Bicine sodium salt (909 g/L) eliminates the need for base addition to dissolve the free acid, enabling rapid preparation of concentrated stock solutions (e.g., 1 M or higher) . This streamlines workflows in high‑throughput screening and automated liquid‑handling systems where pH adjustment steps are time‑consuming.

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